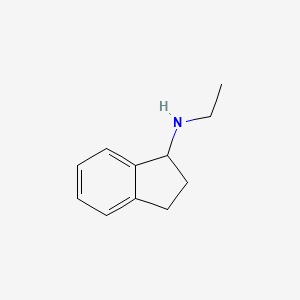

N-ethyl-2,3-dihydro-1H-inden-1-amine

Description

N-Ethyl-2,3-dihydro-1H-inden-1-amine is a bicyclic aromatic amine featuring a fused indene core substituted with an ethylamine group at the 1-position. Its molecular formula is C₁₁H₁₅N, with a hydrochloride salt form (CAS 10408-92-1) commonly utilized in research . The compound’s structure (SMILES: CCNC1CCC2=CC=CC=C12) enables interactions with biological targets, particularly in the central nervous system (CNS). It serves as a key intermediate in synthesizing complex molecules for pharmaceutical and materials science applications .

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

N-ethyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C11H15N/c1-2-12-11-8-7-9-5-3-4-6-10(9)11/h3-6,11-12H,2,7-8H2,1H3 |

InChI Key |

XUVBIVWKEVAUBX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1CCC2=CC=CC=C12 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,3-dihydro-1H-inden-1-amine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the reduction of 2,3-dihydro-1H-inden-1-one with ethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: It can be further reduced to form the corresponding amine.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,3-dihydro-1H-inden-1-one, while reduction may yield this compound.

Scientific Research Applications

N-ethyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of N-ethyl-2,3-dihydro-1H-inden-1-amine are best contextualized by comparing it to analogs with modifications to the indene core or amine substituents. Below is a detailed analysis:

Structural Analogues and Their Pharmacological Profiles

Metabolic and Stability Considerations

- Ladostigil : The propargylamine moiety enhances metabolic stability, prolonging its MAO-B inhibitory effects .

Biological Activity

N-ethyl-2,3-dihydro-1H-inden-1-amine (also known as N-ethylindene amine) is a compound with significant biological activity, particularly in medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound has the molecular formula and a molecular weight of approximately 135.19 g/mol. Its structure features a bicyclic indene core, which contributes to its unique reactivity and biological interactions. The compound is soluble in water, enhancing its bioavailability for various biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological processes. Research indicates that it can affect neurotransmitter systems, suggesting potential applications in treating mood disorders and other neurological conditions.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Bacillus subtilis | Inhibitory |

| Escherichia coli | Moderate inhibition |

| Proteus vulgaris | Moderate inhibition |

| Aspergillus niger | Antifungal activity |

| Candida albicans | Antifungal activity |

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal pathogens, indicating its broad-spectrum antimicrobial potential.

Neuropharmacological Effects

Research into the neuropharmacological effects of this compound suggests its potential as an antidepressant or anxiolytic agent. Its ability to modulate neurotransmitter levels in the brain could be beneficial for treating conditions such as depression and anxiety disorders. The exact pathways involved are still under investigation, but preliminary studies indicate alterations in serotonin and dopamine signaling .

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Antimicrobial Study : A series of derivatives were synthesized and tested for their antimicrobial properties. Among them, N-ethyl derivative exhibited the highest antibacterial activity against Staphylococcus aureus and Candida albicans, indicating strong potential for pharmaceutical development.

- Neuropharmacological Assessment : In a controlled study on rodent models, administration of this compound resulted in significant reductions in depressive-like behaviors. The study utilized behavioral assays such as the forced swim test (FST) and tail suspension test (TST), where treated groups showed reduced immobility compared to controls.

Comparative Analysis with Similar Compounds

N-ethyl-2,3-dihydro-1H-inden-1-amines can be compared with other similar compounds to understand their unique properties:

| Compound | Biological Activity |

|---|---|

| 2,3-Dihydro-1H-indene amine | Moderate antimicrobial activity |

| N-methyl-2,3-dihydro-1H-indene amine | Antidepressant effects |

| N-propyl-2,3-dihydro-1H-indene amine | Lower efficacy in neuropharmacology |

The ethyl substitution in N-ethyl derivatives appears to enhance its biological activity compared to methyl or propyl variants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.